molecular formula C14H14Cl2N4O3 B10958272 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide

Cat. No.: B10958272
M. Wt: 357.2 g/mol
InChI Key: WXZLECSPSDNIQB-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions on the benzene ring, and a pyrazole moiety attached via an ethyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide typically involves multiple steps. One common approach is to start with the nitration of 3,5-dimethyl-1H-pyrazole to introduce the nitro group. This is followed by the alkylation of the pyrazole with an appropriate ethylating agent to obtain the ethyl-substituted pyrazole derivative. The final step involves the acylation of the ethyl-substituted pyrazole with 2,4-dichlorobenzoyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the pyrazole ring.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine derivative, while substitution of the chlorine atoms can lead to various substituted benzamide derivatives .

Scientific Research Applications

2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group and the pyrazole moiety are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    2,4-dichloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]benzamide: Lacks the nitro group, which may result in different biological activity.

    2,4-dichloro-N-[2-(3,5-dimethyl-4-amino-1H-pyrazol-1-yl)ethyl]benzamide: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

The presence of both the nitro group and the pyrazole moiety in 2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide makes it unique compared to similar compounds.

Properties

Molecular Formula

C14H14Cl2N4O3

Molecular Weight

357.2 g/mol

IUPAC Name

2,4-dichloro-N-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]benzamide

InChI

InChI=1S/C14H14Cl2N4O3/c1-8-13(20(22)23)9(2)19(18-8)6-5-17-14(21)11-4-3-10(15)7-12(11)16/h3-4,7H,5-6H2,1-2H3,(H,17,21)

InChI Key

WXZLECSPSDNIQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C2=C(C=C(C=C2)Cl)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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